Ac-Lys-Ile-Phe-Met-Lys-NH2
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Overview
Description
Ac-Lys-Ile-Phe-Met-Lys-NH2 is a synthetic peptide composed of six amino acids: acetylated lysine, isoleucine, phenylalanine, methionine, and lysine with an amide group at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys-Ile-Phe-Met-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, lysine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, isoleucine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (phenylalanine, methionine, and lysine).
Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-Lys-Ile-Phe-Met-Lys-NH2 can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using various coupling reagents and protecting groups.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Scientific Research Applications
Ac-Lys-Ile-Phe-Met-Lys-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Ac-Lys-Ile-Phe-Met-Lys-NH2 depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating signaling pathways or enzymatic activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs) and kinases.
Comparison with Similar Compounds
Similar Compounds
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A peptide with a similar structure but different amino acid sequence.
Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-TyrNH2: Another peptide with lysine residues but different overall composition.
Uniqueness
Ac-Lys-Ile-Phe-Met-Lys-NH2 is unique due to its specific sequence and the presence of both acetylated lysine and a C-terminal amide group. These features can influence its stability, solubility, and biological activity, making it distinct from other peptides with similar structures.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58N8O6S/c1-5-22(2)29(42-32(46)26(38-23(3)43)16-10-12-19-36)34(48)41-28(21-24-13-7-6-8-14-24)33(47)40-27(17-20-49-4)31(45)39-25(30(37)44)15-9-11-18-35/h6-8,13-14,22,25-29H,5,9-12,15-21,35-36H2,1-4H3,(H2,37,44)(H,38,43)(H,39,45)(H,40,47)(H,41,48)(H,42,46)/t22-,25-,26-,27-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHBGJZIZOWHI-AGEVTBPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58N8O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.